1,4-Benzodiazepines are a class of psychoactive drugs with a wide range of pharmacological effects, including anxiolytic, hypnotic, sedative, anticonvulsant, and muscle relaxant properties. [] The core structure of these compounds consists of a benzene ring fused to a seven-membered diazepine ring. 3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one belongs to this class, with specific substituents at the 3 and 5 positions of the diazepine ring. While its specific role in scientific research is not explicitly mentioned in the provided literature, its structural similarity to known benzodiazepines suggests potential applications in various fields like medicinal chemistry, pharmacology, and neuroscience.
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound that belongs to the benzodiazepine family, which is characterized by a fused benzene and diazepine ring. This compound exhibits various pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The structural formula of this compound is significant in its classification as a potential therapeutic agent in medicinal chemistry.
The compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates. It is classified under the broader category of benzodiazepines due to its structural features and biological activity. Benzodiazepines are widely studied for their effects on the central nervous system, primarily through their interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission.
The synthesis of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several synthetic routes:
The reactions generally require specific conditions such as controlled temperatures and the presence of catalysts to facilitate the formation of the desired compound. The choice of reagents and conditions directly influences the yield and purity of the final product.
The molecular structure of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one includes:
The molecular formula for this compound is , with a molecular weight of approximately 188.23 g/mol. The presence of functional groups such as amino and methyl groups significantly influences its chemical behavior and biological activity .
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can undergo various chemical reactions:
Common reagents used in these reactions include tosylmethyl isocyanide and ethyl isocyanoacetate. The reactions typically occur under mild conditions to ensure high yields with minimal by-products.
The major products from these reactions often include various derivatives of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, which may exhibit enhanced pharmacological activities compared to the parent compound.
The mechanism of action for 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one primarily involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to its anxiolytic and sedative properties. This interaction is crucial for its therapeutic effects in treating anxiety disorders and other related conditions.
Relevant data on physical and chemical properties can be found in safety data sheets provided by suppliers .
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has several applications in scientific research:
Multi-component reactions (MCRs) provide efficient, atom-economical routes to functionalized 1,4-benzodiazepines. The Ugi-4-component reaction (Ugi-4CR) is particularly effective for constructing the 3-amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one scaffold. This approach utilizes methyl anthranilate as the amine component, reacting with Boc-glycinal (aldehyde), diverse carboxylic acids, and isocyanides in a single pot. The sequence proceeds via Ugi adduct formation, acid-mediated Boc deprotection, and spontaneous lactamization to yield the diazepine ring [2] [7]. Microwave irradiation significantly accelerates the Ugi step (30 min vs. 48 hr conventionally), enhancing throughput for library synthesis [2].
Table 1: Ugi-4CR-Derived 1,4-Benzodiazepinones
Entry | Isocyanide (R¹) | Carboxylic Acid (R²) | Yield (%) |
---|---|---|---|
6a | tBu | Me | 41 |
6b | tBu | cyclohexyl | 28 |
6c | mesityl | Me | 16 |
6d | tBu | nPr | 20 |
6e | tBu | cyclopropenyl | 38 |
6f | tBu | p-F-C₆H₄ | 22 |
Conditions: i) MeOH, rt, 2d; ii) DCM/10% TFA, rt, 2d; iii) THF, Et₃N, TBD, 40°C, overnight [2]
The Petasis reaction offers an alternative MCR route, employing boronic acids, glyoxylic acid, and 2-aminobenzamide derivatives. This method operates under mild conditions (ambient temperature, molecular sieves) and tolerates diverse boronic acids, enabling modular access to C3-substituted benzodiazepinediones that can be reduced to the target scaffold [4].
Azetidine precursors enable stereocontrolled construction of the diazepine core via copper-catalyzed intramolecular C–N coupling. 1-(2-Bromobenzyl)azetidine-2-carboxamides undergo cyclization under CuI/N,N-dimethylglycine catalysis (1,4-dioxane, reflux) to form strained tetracyclic intermediates—1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones—in near-quantitative yields (91-98%) [5]. The aryl chloride substituent remains intact during cyclization, enabling further derivatization.
Table 2: Cu-Catalyzed Synthesis of Azetidine-Fused Diazepines
Substrate | R¹ | R² | Yield (%) |
---|---|---|---|
6a | H | H | 98 |
6b | Cl | H | 95 |
6c | H | Me | 91 |
6d | Cl | Me | 94 |
Conditions: CuI (10 mol%), DMGC (20 mol%), K₃PO₄, 1,4-dioxane, reflux, 3h [5]
Quaternization of the azetidine nitrogen (methyl triflate, 2 equiv) generates azetidinium salts that undergo regioselective ring-opening at C3 by nucleophiles (NaN₃, KCN, PhSNa). This cascade yields 3-functionalized-1,4-benzodiazepines (e.g., 3-azidoethyl or 3-cyanethyl derivatives) with retained diazepinone chirality [5].
While not directly exemplified for 3-amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, Hg²⁺-assisted amidation is a viable route for introducing the C3-amino group in related scaffolds. This method activates N-acyl thioglycine amides via mercury coordination, facilitating nucleophilic ammonia displacement. Though less environmentally favorable than modern methods, it offers precise control for synthesizing enantiopure analogs. Caution is warranted due to mercury toxicity and potential catalyst incompatibility with sensitive substituents .
Continuous-flow chemistry addresses scalability limitations in benzodiazepine synthesis. Microreactor systems enable rapid mixing and precise thermal control for Ugi-4CR steps, reducing reaction times from days to minutes. Integrated in-line purification (e.g., scavenger resins) allows direct isolation of 3-amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one intermediates with >90% purity. This approach enhances reproducibility and enables kilogram-scale production for preclinical development [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7